(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid
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Overview
Description
ACETYL-D-2-THIENYLALANINE: is a synthetic amino acid derivative that features a thiophene ring, which is a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETYL-D-2-THIENYLALANINE typically involves the acetylation of D-2-thienylalanine. The process begins with the preparation of D-2-thienylalanine, which can be synthesized through the Strecker synthesis or other amino acid synthesis methods. The acetylation is then carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of ACETYL-D-2-THIENYLALANINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: ACETYL-D-2-THIENYLALANINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the ring .
Scientific Research Applications
ACETYL-D-2-THIENYLALANINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on protein synthesis and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of ACETYL-D-2-THIENYLALANINE involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in metabolic pathways. This inhibition can result in various biological effects, including the suppression of tumor cell growth .
Comparison with Similar Compounds
D-2-Thienylalanine: A precursor to ACETYL-D-2-THIENYLALANINE, lacking the acetyl group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Thiophenemethanol: A thiophene compound with a hydroxyl group instead of an amino acid structure.
Uniqueness: ACETYL-D-2-THIENYLALANINE is unique due to its combination of an acetylated amino acid structure with a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in its non-acetylated or non-amino acid counterparts .
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
KDIADSRGMZXPPV-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CS1)C(=O)C |
Origin of Product |
United States |
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